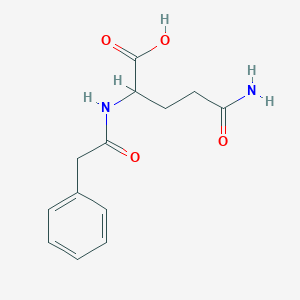

N(2)-phenylacetylglutamine

Description

Historical Context of Phenylacetylglutamine Research

The story of Phenylacetylglutamine (PAGln) begins in the mid-20th century. In 1954, it was first identified as a natural constituent of normal human urine. acs.org For decades, it was primarily viewed as a product of nitrogen metabolism, particularly relevant in individuals with urea (B33335) cycle disorders, where it serves as an alternative pathway for nitrogen waste removal. wikipedia.org In these conditions, compounds like sodium phenylbutyrate are metabolized to phenylacetate, which then conjugates with glutamine to form PAGln, a less toxic compound that can be excreted by the kidneys. wikipedia.org

A significant shift in the perception of PAGln occurred in 2020. clevelandclinic.org Researchers using untargeted metabolomics—a powerful technique to screen for thousands of small molecules in biological samples—identified a strong link between elevated blood levels of PAGln and the risk of major adverse cardiovascular events, such as heart attack and stroke. clevelandclinic.orghep.com.cnobservatoireprevention.org This discovery, published by researchers at the Cleveland Clinic, marked a new era in PAGln research, transforming it from a simple metabolic byproduct to a key meta-organismal metabolite with profound implications for cardiovascular health. clevelandclinic.orgahajournals.org Since then, a surge of studies has further explored its association with a range of conditions, including heart failure, chronic kidney disease, and ischemic stroke. hep.com.cnahajournals.orgahajournals.org

Phenylacetylglutamine as a Meta-Organismal Metabolite

Phenylacetylglutamine is a classic example of a meta-organismal metabolite, meaning its production requires the combined metabolic activities of both the gut microbiota and the host organism. acs.orgresearchgate.netnih.gov The synthesis is a two-step process that begins with a dietary amino acid.

Step 1: Microbial Production of Phenylacetic Acid (PAA) The journey starts with phenylalanine, an essential amino acid found in protein-rich foods like meat, eggs, and beans. clevelandclinic.orgacs.org While most dietary phenylalanine is absorbed in the small intestine, any unabsorbed portion travels to the large intestine, where it is acted upon by the gut microbiota. observatoireprevention.org Certain gut bacteria convert phenylalanine into phenylpyruvic acid (PPY) and subsequently into phenylacetic acid (PAA). observatoireprevention.orgacs.org Several bacterial phyla, including Bacteroidetes, Firmicutes, and Proteobacteria, are involved in this conversion. nih.gov Specific bacteria like Clostridium sporogenes and Bacteroides thetaiotaomicron have been identified as key producers of PAA through distinct enzymatic pathways. nih.govgsa.ac.uktandfonline.com

Step 2: Host Conjugation to Phenylacetylglutamine (PAGln) Once produced by the microbes, PAA is absorbed from the colon into the portal circulation and transported to the liver and kidneys. acs.orgresearchgate.net In these organs, host enzymes catalyze the final step. Specifically, the enzyme glutamine N-acetyltransferase, found in liver mitochondria, conjugates PAA with the amino acid glutamine. wikipedia.orgacs.org The resulting molecule is Phenylacetylglutamine (PAGln). wikipedia.orgacs.org This final product then enters the systemic circulation, where it can influence various physiological processes. acs.org While PAGln is the predominant form in humans, in rodents, PAA is more commonly conjugated with glycine (B1666218) to form phenylacetylglycine. acs.orgresearchgate.netnih.gov

| Step | Location | Key Players | Precursor | Product | Description |

|---|---|---|---|---|---|

| 1 | Large Intestine | Gut Microbiota (e.g., Clostridium sporogenes, Bacteroides thetaiotaomicron) | Phenylalanine (from diet) | Phenylacetic Acid (PAA) | Gut microbes metabolize unabsorbed phenylalanine into PAA. observatoireprevention.orggsa.ac.uk |

| 2 | Liver & Kidneys | Host Enzymes (Glutamine N-acetyltransferase) | Phenylacetic Acid (PAA) & Glutamine | Phenylacetylglutamine (PAGln) | PAA absorbed from the gut is conjugated with glutamine by host enzymes. wikipedia.orgacs.org |

Role of Phenylacetylglutamine in Systemic Homeostasis

Systemic homeostasis refers to the state of steady internal conditions maintained by the body. Phenylacetylglutamine plays a dual role in this process. On one hand, it participates in nitrogen waste management, a crucial homeostatic function. wikipedia.org In individuals with urea cycle disorders or liver failure, where ammonia (B1221849) levels can become dangerously high, PAGln formation acts as an alternative pathway to excrete excess nitrogen, thereby helping to restore balance. wikipedia.orgnih.gov

On the other hand, elevated levels of PAGln are now recognized as a potent disruptor of homeostasis, particularly within the cardiovascular and renal systems. acs.org High concentrations of PAGln are considered a uremic toxin, a substance that accumulates in the blood during kidney failure. wikipedia.orgnih.gov It is associated with the progression of chronic kidney disease (CKD) and is an independent risk factor for mortality in CKD patients. wikipedia.orgnih.govnih.gov The gut-kidney axis is bidirectional; uremic conditions can alter the gut microbiota, which in turn can lead to increased production of toxins like PAGln, creating a vicious cycle. nih.gov

Furthermore, PAGln disrupts cardiovascular homeostasis by directly influencing platelet function. observatoireprevention.org It enhances platelet reactivity by interacting with G protein-coupled receptors, specifically α2A, α2B, and β2-adrenergic receptors, on the platelet surface. observatoireprevention.orgacs.orgoup.com This hyper-responsiveness increases the tendency for blood clot formation (thrombosis), a key event in heart attacks and strokes. observatoireprevention.orgacs.orgmdpi.com Through these mechanisms, what can be a helpful metabolic pathway at baseline becomes a significant contributor to disease when its product, PAGln, accumulates to high levels. acs.org

Overview of Phenylacetylglutamine's Biological Significance

The biological significance of Phenylacetylglutamine has expanded dramatically in recent years. It is no longer considered just a metabolic waste product but a key signaling molecule and a potent biomarker of disease. researchgate.netnih.gov

Key Biological Roles of Phenylacetylglutamine:

Prothrombotic Activity: Its most well-characterized role is in promoting thrombosis. By enhancing platelet activation through adrenergic receptors, elevated PAGln levels are mechanistically linked to an increased risk of atherothrombotic events. observatoireprevention.orgahajournals.orgahajournals.org

Cardiovascular Disease Marker: High plasma levels of PAGln are consistently associated with an increased risk for a spectrum of cardiovascular diseases, including coronary artery disease, heart failure, and atrial fibrillation. hep.com.cnahajournals.orgfrontiersin.org It serves as an independent predictor of major adverse cardiovascular events. hep.com.cnfrontiersin.org

Renal Toxin: In the context of chronic kidney disease, PAGln is a uremic toxin that accumulates in the blood and is associated with disease progression and mortality. wikipedia.orgnih.govplos.org It is considered an early marker of renal function decline. plos.org

Neurological and Metabolic Link: Emerging research has connected PAGln to other conditions. It has been identified as a potential biomarker for acute ischemic stroke and its unfavorable outcomes. frontiersin.org Studies have also found associations between elevated PAGln and cognitive impairment in patients with renal disorders, as well as with distal symmetric polyneuropathy in individuals with type 2 diabetes. acs.orgnih.gov

Cellular Aging: Very recent studies suggest a role for PAGln in the aging process itself. news-medical.net Research has shown that PAGln levels increase with age and can induce cellular senescence—a state of irreversible cell cycle arrest—by causing mitochondrial dysfunction and DNA damage. news-medical.net

Structure

3D Structure

Properties

IUPAC Name |

5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLIEFSWGNOPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865408 | |

| Record name | N~2~-(Phenylacetyl)glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28047-15-6 | |

| Record name | Phenylacetylglutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Metabolic Pathways of Phenylacetylglutamine

Dietary Phenylalanine as a Precursor to Phenylacetylglutamine

Phenylalanine is an essential amino acid, meaning it must be obtained through the diet. hep.com.cn Major dietary sources of Phenylalanine include meat, fish, eggs, and dairy products. acs.orgresearchgate.net While a significant portion of ingested Phenylalanine is absorbed in the small intestine for protein synthesis and other metabolic functions, any unabsorbed Phenylalanine travels to the large intestine. hep.com.cnobservatoireprevention.org It is in the large intestine where the gut microbiota takes center stage, initiating the transformation that ultimately leads to the production of Phenylacetylglutamine. nih.gov

Molecular and Cellular Mechanisms of Phenylacetylglutamine Action

Receptor-Mediated Interactions and Signaling Transduction

Phenylacetylglutamine exerts many of its effects by engaging with and modulating the activity of G-protein coupled receptors (GPCRs), a large family of receptors that play a crucial role in signal transduction across cell membranes. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Engagement

Research has demonstrated that Phenylacetylglutamine interacts with several GPCRs, including specific adrenergic receptors. nih.govnih.gov This interaction is key to its influence on various physiological processes. The binding of Phenylacetylglutamine to these receptors can trigger downstream signaling cascades within the cell, leading to a range of cellular responses. nih.gov

Adrenergic Receptor (ADR) Binding and Modulation

A primary mechanism of Phenylacetylglutamine action involves its binding to adrenergic receptors (ADRs), which are critical components of the sympathetic nervous system. nih.govnih.gov Studies have identified that Phenylacetylglutamine can interact with α2A, α2B, and β2-adrenergic receptors. nih.govnih.gov This binding is not a simple activation or blockade but a more nuanced modulation of receptor activity. nih.govresearchgate.net

Recent findings have characterized Phenylacetylglutamine as a negative allosteric modulator (NAM) of β2-adrenergic receptors (β2AR). nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous agonist. ahajournals.orgwikipedia.org As a NAM, Phenylacetylglutamine does not directly block the receptor but rather decreases the efficacy of the natural agonists, such as epinephrine (B1671497). nih.govresearchgate.net This modulation is specific to β2AR, as similar effects are not observed with β1-adrenergic receptors. nih.govresearchgate.net In the presence of an agonist like isoproterenol, Phenylacetylglutamine has been shown to increase the EC50 value, indicating a decrease in the agonist's potency. researchgate.net

In silico docking studies, combined with site-directed mutagenesis, have identified specific amino acid residues on the β2AR, namely E122 and V206, that are crucial for the NAM activity of Phenylacetylglutamine. nih.govresearchgate.net When these sites are mutated, the receptor remains responsive to canonical agonists but loses its sensitivity to Phenylacetylglutamine's modulatory effects. nih.govresearchgate.net

Interestingly, Phenylacetylglutamine also exhibits characteristics of a partial agonist and an "ago-allosteric modulator.". news-medical.net A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. In the context of β2AR, Phenylacetylglutamine can independently function as a weak agonist while also allosterically modulating the effects of other agonists. news-medical.net This dual activity highlights the complexity of its interaction with adrenergic receptors.

| Agonist | Receptor | Effect of Phenylacetylglutamine (100 µM) | Fold Increase in EC50 | Reference |

| Isoproterenol | β2-HEK293 cells | Rightward shift in dose-response curve | Not specified | researchgate.net |

| Norepinephrine | β2-HEK293 cells | Rightward shift in dose-response curve | 4.2 ± 1.69 | researchgate.net |

| Isoproterenol | β1-HEK293 cells | No significant change in dose-response curve | Not applicable | researchgate.net |

Direct Cellular and Molecular Effects

Beyond its receptor-mediated actions, Phenylacetylglutamine has been shown to exert direct effects on cellular processes, particularly within the heart.

Influence on Myocardial Cell Contractility

Studies on isolated cardiomyocytes have revealed that Phenylacetylglutamine can influence their contractility. While Phenylacetylglutamine alone may have minimal direct effect on baseline sarcomere function, it significantly attenuates the increased contractility (positive inotropic effect) induced by adrenergic stimulation. researchgate.netnih.gov For instance, it has been shown to suppress the effects of epinephrine on sarcomere shortening in murine cardiomyocytes. nih.gov This indirect negative inotropic effect is consistent with its role as a negative allosteric modulator of β2-adrenergic receptors. researchgate.netresearchgate.net

Furthermore, in failing human heart left ventricle muscle, Phenylacetylglutamine has been observed to promote NAM effects, suggesting a role in modulating cardiac function in disease states. nih.govresearchgate.net Some studies have also reported that Phenylacetylglutamine can directly reduce myocardial cell contractility. researchgate.netresearchgate.net One study noted that Phenylacetylglutamine can lead to cardiomyocyte hypercontractility that is not inhibited by adrenergic antagonism, suggesting a complex and potentially context-dependent effect on myocardial cells. ahajournals.org

| Cell/Tissue Type | Condition | Effect of Phenylacetylglutamine | Reference |

| Isolated male mouse cardiomyocytes | - | Promotes NAM effects | nih.govresearchgate.net |

| Failing human heart left ventricle muscle | - | Promotes NAM effects | nih.govresearchgate.net |

| Murine cardiomyocytes | Epinephrine stimulation | Attenuates epinephrine-induced sarcomere shortening | nih.gov |

| Cardiomyocytes | - | Increased fractional shortening (hypercontractility) | ahajournals.org |

| Cultured cardiomyoblasts and murine atrial tissue | - | Decreased cardiomyocyte sarcomere contraction | researchgate.netnih.gov |

Regulation of Natriuretic Peptide Gene Expression (e.g., Nppb) in Cardiomyocytes

Recent studies have elucidated a direct link between PAG and the expression of natriuretic peptides, which are crucial hormones in cardiovascular homeostasis. Specifically, PAG has been shown to induce the expression of the B-type natriuretic peptide gene, Nppb.

In vitro experiments using a rat cardiomyoblast cell line, H9c2, demonstrated that exposure to pathophysiologically relevant concentrations of PAG resulted in a significant upregulation of Nppb gene expression. nih.gov Similar findings were observed with phenylacetylglycine (PAGly), the rodent equivalent of PAG. nih.gov These studies revealed a rapid induction of Nppb expression, with a notable increase observed after just four hours of exposure. nih.gov

The stimulatory effect of PAG on Nppb expression is not confined to cell lines. In vivo studies have corroborated these findings. Acute administration of PAG to mice led to a significant increase in Nppb expression in the left atrium. nih.govnih.gov This induction of Nppb by PAG is considered a key mechanistic link to its association with heart failure, as elevated B-type natriuretic peptide levels are a well-established biomarker for this condition. nih.govmdpi.com

The following table summarizes the key research findings on the regulation of Nppb gene expression by Phenylacetylglutamine.

| Model System | Compound | Observation | Fold Change in Nppb Expression | Reference |

| H9c2 rat cardiomyoblasts | Phenylacetylglutamine (PAG) | Significant increase in Nppb gene expression after 4 hours. | 3.71-fold | nih.gov |

| H9c2 rat cardiomyoblasts | Phenylacetylglycine (PAGly) | Significant increase in Nppb gene expression after 4 hours. | 3.66-fold | nih.gov |

| Murine atrial tissue (in vivo) | Phenylacetylglutamine (PAG) | Significant increase in Nppb gene expression. | 1.66-fold | nih.gov |

| Murine atrial tissue (in vivo) | Phenylacetylglycine (PAGly) | Significant increase in Nppb gene expression. | 1.46-fold | nih.gov |

Modulation of Platelet Activation and Aggregation

Phenylacetylglutamine has been identified as a significant modulator of platelet function, promoting their activation and aggregation, which are critical events in thrombosis. acs.orgoup.com This pro-thrombotic effect of PAG is mediated, at least in part, through its interaction with adrenergic receptors on the platelet surface. oup.com

Research has demonstrated that PAG enhances platelet responsiveness, leading to increased adhesion and thrombus formation. nih.govplos.org Specifically, PAG has been shown to potentiate platelet activation through its interaction with α2A, α2B, and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). oup.com This interaction leads to a state of platelet hyper-responsiveness, which can contribute to the pathogenesis of cardiovascular diseases. oup.com Furthermore, studies have linked elevated levels of PAG to an increased risk of thrombotic events. oup.com In a mouse model of colitis, the administration of a PAG precursor exacerbated the condition, an effect that was attenuated by an antiplatelet medication, suggesting a role for PAG-mediated platelet activation in inflammation and coagulation. frontiersin.org

Potential Interactions with Prostaglandin-Endoperoxide Synthase 2 (PTGS2) and C-Type Lectin Receptor Signaling Pathways

Network pharmacology studies have suggested potential interactions between phenylacetylglutamine and key inflammatory and signaling pathways, including those involving Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2, and C-type lectin receptors.

These computational analyses have identified PTGS2 as a potential target of PAG. nih.govfrontiersin.orgnih.gov Molecular docking experiments have indicated that a stable complex can be formed between PTGS2 and PAG, suggesting a possible modulatory role of PAG in the prostaglandin (B15479496) synthesis pathway. nih.govfrontiersin.orgnih.govtandfonline.com This interaction is of particular interest as PTGS2 is a key enzyme in the inflammatory process.

Furthermore, the same network pharmacology analyses have implicated PAG in the C-type lectin receptor signaling pathway. nih.govfrontiersin.orgnih.gov This pathway is involved in various immune responses and cell adhesion processes. The predicted interaction between PAG and components of this pathway suggests that PAG may influence immune and inflammatory responses through this mechanism. nih.govfrontiersin.orgnih.gov It is important to note that these findings are based on computational predictions and require further experimental validation to confirm the direct interaction and its functional consequences.

Phenylacetylglutamine Transport Across Biological Barriers

The ability of phenylacetylglutamine to exert its effects on various organ systems, including the central nervous system, necessitates its transport across biological barriers such as the blood-brain barrier.

Mechanisms of Blood-Brain Barrier Permeation by Phenylacetylglutamine

The presence of phenylacetylglutamine has been detected in the cerebrospinal fluid, which indicates that it is capable of crossing the blood-brain barrier (BBB). acs.org However, the precise mechanisms governing this transport remain largely uncharacterized. acs.org

Given its structure as an amino acid derivative, it is plausible that PAG utilizes one or more of the amino acid transport systems present at the BBB. The BBB is equipped with a variety of transporters that facilitate the movement of amino acids and other small molecules into and out of the brain. frontiersin.org The transport of phenylacetic acid, a precursor of PAG, across the blood-cerebrospinal fluid barrier has been shown to be a difficult process, occurring primarily under a high concentration gradient. nih.gov This suggests that the transport of PAG itself may also be a regulated process.

Further research is required to definitively identify the specific transporters involved in the permeation of phenylacetylglutamine across the blood-brain barrier and to understand the kinetics and regulation of this process.

Q & A

Q. What is the biosynthetic pathway of phenylacetylglutamine (PAG) in the human gut microbiota?

PAG is synthesized via microbial conversion of dietary phenylalanine. Gut microbes first metabolize phenylalanine to phenylacetic acid, which conjugates with glutamine to form PAG . This pathway is dominant in the colon, where microbial diversity (e.g., Clostridiales families) influences PAG production rates . Key enzymes include phenylalanine ammonia-lyase (microbial) and glutamine N-acyltransferase (host).

Q. How can PAG be detected and quantified in biological samples?

PAG is commonly measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution for precision. Urinary PAG is a reliable biomarker due to its stability, with 24-hour collections or morning spot samples showing strong correlation with dose (r = 0.82 for glycerol phenylbutyrate) . Plasma PAG levels are more variable, requiring multiple sampling points to account for pharmacokinetic fluctuations .

Q. What is the association between PAG and cardiovascular disease (CVD) risk?

Elevated PAG levels are linked to adverse cardiovascular outcomes, including heart attack, stroke, and mortality. This association is mediated by PAG's interaction with adrenergic receptors (e.g., β2-AR), enhancing platelet activation and arterial thrombosis . Cohort studies report a hazard ratio (HR) of 1.63 for major adverse cardiac events per SD increase in PAG .

Q. How does renal function influence PAG accumulation?

PAG is renally excreted, and impaired kidney function leads to its systemic accumulation. In early renal decline (eGFR >60 mL/min/1.73m²), PAG inversely correlates with eGFR (β = -2.73, p = 1.2×10⁻²⁵) and serves as a marker for tubular dysfunction . Hemodialysis reduces PAG levels by 40–60%, highlighting its uremic toxin properties .

Advanced Research Questions

Q. What molecular mechanisms explain PAG's role in heart failure progression?

PAG binds β2-adrenergic receptors on cardiomyocytes, increasing intracellular cAMP and calcium influx, which dysregulates contractility and promotes hypertrophy. In vitro studies show PAG (10 μM) increases cardiomyocyte shortening velocity by 18% (p < 0.01), reversible by β-blockers like metoprolol . PAG also enhances platelet adhesion via GPIIb/IIIa activation, contributing to thrombotic events .

Q. How can conflicting data on PAG's disease associations be reconciled?

Discrepancies arise from cohort heterogeneity (e.g., dietary protein intake, microbiome composition) and analytical variability. For example, plant-based diets reduce PAG production by limiting phenylalanine availability . Meta-analyses should stratify by renal function, microbiota profiles (e.g., Ruminococcaceae abundance), and quantification methods (urinary vs. plasma PAG) .

Q. What experimental designs are optimal for studying PAG's pharmacokinetics (PK) and pharmacodynamics (PD)?

Population PK/PD models integrating gut microbiota data are critical. A four-compartment model (gut lumen, enterocytes, liver, systemic circulation) accounts for pre-systemic metabolism, where 30–50% of phenylbutyrate is converted to PAG before reaching plasma . Dosing studies should collect timed urine samples and control for dietary phenylalanine .

Q. How do gut microbial taxa modulate PAG production in chronic kidney disease (CKD)?

Metagenomic sequencing identifies 52 Operational Taxonomic Units (OTUs) linked to PAG, predominantly Clostridiales (e.g., Ruminococcaceae). CKD patients with >5% Ruminococcaceae abundance have 2.1-fold higher serum PAG (p = 0.003). Fecal microbiota transplantation from low-PAG donors reduces serum PAG by 35% in murine models .

Methodological Considerations

Q. What are best practices for stabilizing PAG in biospecimens?

- Urine : Collect in acidified containers (pH 2–3) to inhibit bacterial glutaminase. Store at -80°C; avoid freeze-thaw cycles (>3 cycles degrade PAG by 15%) .

- Plasma : Use EDTA tubes, centrifuge within 30 minutes, and add protease inhibitors. PAG is stable for 24 hours at 4°C .

Q. How to validate PAG's role in mechanistic studies?

Combine genetic (e.g., microbiota-depleted gnotobiotic mice) and pharmacological (β-blockers) interventions. For example, β2-AR knockout mice show 70% lower cardiac fibrosis after PAG infusion (p = 0.005) . Isotope tracing (¹³C-phenylalanine) quantifies microbial vs. host contributions to PAG pools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.